tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate
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Overview
Description
tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group attached to the piperidine ring, which is further substituted with a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with pyridine-based reagents under controlled conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with pyridine derivatives in the presence of suitable catalysts and solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yl group can be replaced by other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It is being investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for use in the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(pyridin-3-yl-d4)piperidine-1-carboxylate: A deuterated analog used in research for studying metabolic pathways.
1-Boc-4-AP (tert-butyl 4-anilinopiperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness: tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine moiety and a tert-butyl ester group. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and potential for interacting with various biological targets.
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties by modulating the NLRP3 inflammasome pathway. This pathway is crucial in the release of pro-inflammatory cytokines such as IL-1β, which are involved in various inflammatory diseases .
Anti-inflammatory Effects
A study highlighted the ability of certain derivatives within the piperidine class to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. Specific compounds demonstrated concentration-dependent inhibition, suggesting that modifications to the piperidine scaffold can enhance anti-inflammatory activity .
Antimicrobial Activity
In a high-throughput screening against Mycobacterium tuberculosis, compounds with similar structural features showed promising in vitro activity. The structure–activity relationship (SAR) studies indicated that specific substitutions on the piperidine ring could enhance efficacy against this pathogen, making it a potential candidate for further development .
Structure-Activity Relationships (SAR)
The SAR studies conducted on related compounds reveal critical insights into how structural modifications influence biological activity. For instance, varying the substituents on the piperidine ring significantly affects both potency and selectivity against different biological targets.
Compound | Substituent | MIC (µM) | Biological Activity |
---|---|---|---|
4PP-1 | H | 6.3 | Initial hit |
4PP-2 | p-tert-butylphenyl | 2.0 | Improved activity |
4PP-3 | Cyclohexylmethylene | 6.8 | Similar to hit |
4PP-47 | 1H-indol-3-yl | 9.6 | Retained activity |
This table summarizes selected compounds from SAR studies, showcasing how specific modifications can lead to enhanced antimicrobial properties .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a recent study, tert-butyl derivatives were tested for their ability to inhibit COX enzymes, which play a vital role in inflammation. The results indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, demonstrating significant potential for therapeutic applications .
Case Study 2: Antimycobacterial Activity
Another study focused on the anti-tubercular activity of similar compounds, where modifications led to improved efficacy against Mycobacterium tuberculosis. The findings suggest that targeting MmpL3 with these derivatives could be a promising strategy for developing new treatments for tuberculosis .
Properties
CAS No. |
330985-23-4 |
---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 1-pyridin-3-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-6-9-17(10-7-12)13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 |
InChI Key |
LZJIQHSJSOPLNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=CN=CC=C2 |
Origin of Product |
United States |
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